molecular formula C10H14F2O2 B6604655 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one CAS No. 2016575-80-5

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B6604655
CAS No.: 2016575-80-5
M. Wt: 204.21 g/mol
InChI Key: QMCDJYZJXHXFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one is a synthetic organic compound with the molecular formula C10H14F2O2 and a molecular weight of 204.21 g/mol. This compound is characterized by its spirocyclic structure, which includes a spiro-oxygen atom and two fluorine atoms attached to the same carbon atom. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the use of fluorinated precursors and cyclization reactions to form the spirocyclic structure. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9,9-difluoro-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one can be compared with other spirocyclic compounds, such as:

    1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes a nitrogen atom instead of fluorine atoms.

    9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one: This compound has an additional oxygen atom in the spirocyclic ring.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

9,9-difluoro-1-oxaspiro[5.5]undecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDJYZJXHXFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCC(CC2)(F)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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